molecular formula C10H10N2O B1182655 N-(2-cyano-3-methylphenyl)acetamide

N-(2-cyano-3-methylphenyl)acetamide

Cat. No.: B1182655
M. Wt: 174.203
InChI Key: KQWBMBVUCMJSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-3-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a cyano (-CN) group at the ortho (position 2) and a methyl (-CH₃) group at the meta (position 3) (Figure 1). The compound is of interest in medicinal chemistry and materials science due to the versatility of the acetamide scaffold and the functional diversity imparted by its substituents.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.203

IUPAC Name

N-(2-cyano-3-methylphenyl)acetamide

InChI

InChI=1S/C10H10N2O/c1-7-4-3-5-10(9(7)6-11)12-8(2)13/h3-5H,1-2H3,(H,12,13)

InChI Key

KQWBMBVUCMJSEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

2.1. Substituent Electronic Effects

The electronic nature of substituents significantly impacts the properties of acetamides:

  • Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent reduces electron density on the phenyl ring, increasing the acidity of the acetamide’s NH group. This effect is comparable to nitro (-NO₂) substituents in N-(3-nitrophenyl)-2,2,2-trichloro-acetamide, where meta-substitution alters crystal packing due to electronic polarization .
  • Methyl Group (-CH₃): The methyl group donates electrons via hyperconjugation, counterbalancing the cyano group’s electron-withdrawing effect. Similar to N-(3-methylphenyl)-2,2,2-trichloro-acetamide, meta-methyl substitution can stabilize molecular conformations in the solid state .

Key Insight: The ortho-cyano and meta-methyl substitution in N-(2-cyano-3-methylphenyl)acetamide creates a polarized aromatic system, distinct from para-substituted analogs (e.g., N-(4-methoxyphenyl)acetamide in ), where electronic effects are less pronounced.

2.2. Physical and Solid-State Properties

Comparative studies of substituted acetamides reveal substituent-dependent trends:

Compound Substituents Crystal System/Space Group Notable Properties Reference
This compound 2-CN, 3-CH₃ Not reported Predicted high polarity due to -CN
N-(3-methylphenyl)-2,2,2-trichloro-acetamide 3-CH₃, -CCl₃ Monoclinic/P2₁/c Stabilized by CH₃ hyperconjugation
N-(3-nitrophenyl)-2,2,2-trichloro-acetamide 3-NO₂, -CCl₃ Monoclinic/P2₁/c Distorted geometry due to -NO₂

The meta-methyl group in this compound may enhance solubility in non-polar solvents compared to nitro-substituted analogs, while the ortho-cyano group could promote intermolecular dipole interactions, influencing melting points and crystallinity.

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